![molecular formula C8H6N4OS B14492452 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one CAS No. 63012-75-9](/img/structure/B14492452.png)
7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of thiazolo-pteridines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate with ortho esters, leading to the formation of the thiazolo ring . Another approach includes the use of nitrile imines in a 1,3-dipolar cycloaddition reaction with a C=S double bond .
Industrial Production Methods: Industrial production of this compound may involve the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, to achieve high yields and efficient synthesis . The use of green chemistry principles, including mild reaction conditions and eco-friendly solvents, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolo ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thiazolo ring .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also contain a thiazole ring and are known for their diverse pharmacological properties.
Uniqueness: 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one is unique due to its specific structural arrangement and the presence of the pteridinone moiety, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63012-75-9 |
|---|---|
Molekularformel |
C8H6N4OS |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |
InChI |
InChI=1S/C8H6N4OS/c13-7-5-6(10-2-1-9-5)11-8-12(7)3-4-14-8/h1-2H,3-4H2 |
InChI-Schlüssel |
VJZQSKDPGNQUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC3=NC=CN=C3C(=O)N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



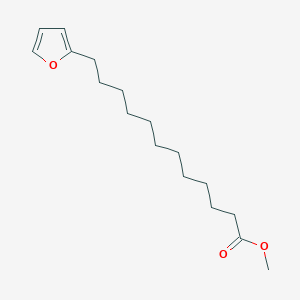

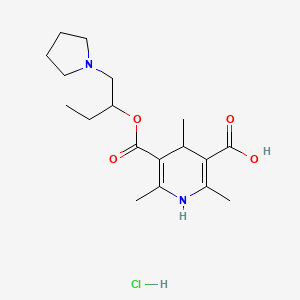
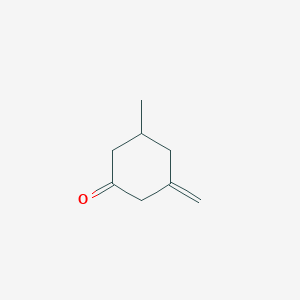
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
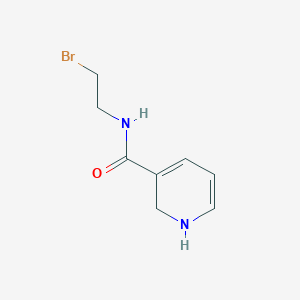


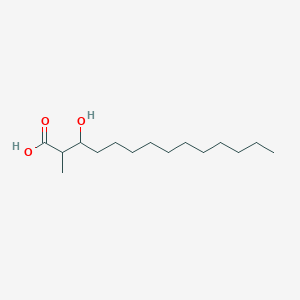
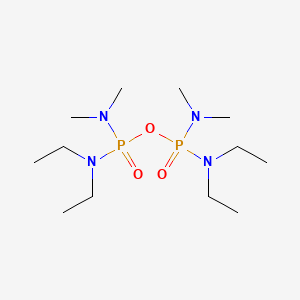
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)

